molecular formula C28H25NO5 B266691 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(4-methylphenyl)-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one

4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(4-methylphenyl)-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B266691
M. Wt: 455.5 g/mol
InChI Key: HMCSIAVNOIEIEZ-SHHOIMCASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(4-methylphenyl)-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one, also known as DBM, is a synthetic compound that has been studied for its potential therapeutic applications. DBM has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. In

Mechanism of Action

The exact mechanism of action of 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(4-methylphenyl)-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood, but studies have suggested that it may act through multiple pathways. In cancer cells, 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(4-methylphenyl)-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the expression of pro-survival genes and induce the expression of pro-apoptotic genes. 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(4-methylphenyl)-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to inhibit the activity of enzymes involved in tumor angiogenesis. In neurodegenerative diseases, 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(4-methylphenyl)-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to protect neurons from oxidative stress and inflammation by activating the Nrf2/ARE pathway.
Biochemical and Physiological Effects:
4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(4-methylphenyl)-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. In cancer cells, 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(4-methylphenyl)-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to induce apoptosis and suppress tumor angiogenesis. In neurodegenerative diseases, 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(4-methylphenyl)-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to protect neurons from oxidative stress and inflammation. Additionally, 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(4-methylphenyl)-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(4-methylphenyl)-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one has several advantages for lab experiments, including its synthetic availability, low toxicity, and potential therapeutic applications. However, there are also limitations to using 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(4-methylphenyl)-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one in research. For example, the exact mechanism of action of 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(4-methylphenyl)-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood, and more research is needed to fully elucidate its effects. Additionally, 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(4-methylphenyl)-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one may have off-target effects that need to be taken into consideration when designing experiments.

Future Directions

There are several future directions for research on 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(4-methylphenyl)-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one. One potential direction is to further explore its potential therapeutic applications in cancer and neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(4-methylphenyl)-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one and its effects on different pathways. Finally, there is a need for more studies on the safety and toxicity of 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(4-methylphenyl)-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one in animal models and humans.

Synthesis Methods

4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(4-methylphenyl)-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one is synthesized through a multi-step process involving the condensation of 4-hydroxybenzaldehyde, 2,3-dihydrobenzoic acid, and 4-methylacetophenone. The resulting intermediate is then reacted with ethyl acetoacetate to form the final product, 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(4-methylphenyl)-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one. The synthesis of 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(4-methylphenyl)-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one has been optimized to improve yield and purity, making it a viable compound for research purposes.

Scientific Research Applications

4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(4-methylphenyl)-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential therapeutic applications in various fields of medicine. In cancer research, 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(4-methylphenyl)-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing tumor angiogenesis. 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(4-methylphenyl)-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one has also been studied in the context of neurodegenerative diseases, where it has been shown to protect neurons from oxidative stress and inflammation. Additionally, 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(4-methylphenyl)-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

Product Name

4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(4-methylphenyl)-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one

Molecular Formula

C28H25NO5

Molecular Weight

455.5 g/mol

IUPAC Name

(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-methylphenyl)-1-(2-phenylethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H25NO5/c1-18-7-9-20(10-8-18)25-24(26(30)21-11-12-22-23(17-21)34-16-15-33-22)27(31)28(32)29(25)14-13-19-5-3-2-4-6-19/h2-12,17,25,30H,13-16H2,1H3/b26-24+

InChI Key

HMCSIAVNOIEIEZ-SHHOIMCASA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2/C(=C(/C3=CC4=C(C=C3)OCCO4)\O)/C(=O)C(=O)N2CCC5=CC=CC=C5

SMILES

CC1=CC=C(C=C1)C2C(=C(C3=CC4=C(C=C3)OCCO4)O)C(=O)C(=O)N2CCC5=CC=CC=C5

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C3=CC4=C(C=C3)OCCO4)O)C(=O)C(=O)N2CCC5=CC=CC=C5

Origin of Product

United States

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